N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a furan ring, and a sulfonamide group, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a sulfonation reaction, where an ethylsulfonyl chloride reacts with the phenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The exact mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is not fully understood. it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H23N3O5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O5S/c1-2-20-28(25,26)16-7-5-15(6-8-16)21-18(23)14-9-11-22(12-10-14)19(24)17-4-3-13-27-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,21,23) |
InChI Key |
UIFZCYDUYPIFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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